omega-N-Cyclopropylarginine

Description

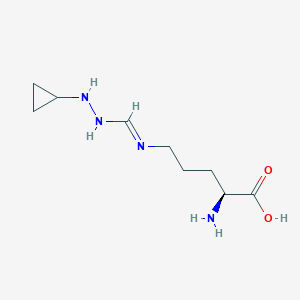

Structure

3D Structure

Properties

CAS No. |

139299-32-4 |

|---|---|

Molecular Formula |

C9H18N4O2 |

Molecular Weight |

214.27 g/mol |

IUPAC Name |

(2S)-2-amino-5-[(2-cyclopropylhydrazinyl)methylideneamino]pentanoic acid |

InChI |

InChI=1S/C9H18N4O2/c10-8(9(14)15)2-1-5-11-6-12-13-7-3-4-7/h6-8,13H,1-5,10H2,(H,11,12)(H,14,15)/t8-/m0/s1 |

InChI Key |

QWGFAAKOOWEKFT-QMMMGPOBSA-N |

SMILES |

C1CC1NNC=NCCCC(C(=O)O)N |

Isomeric SMILES |

C1CC1NNC=NCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC1NNC=NCCCC(C(=O)O)N |

Other CAS No. |

139299-32-4 |

Synonyms |

CP-Arg N(G)-cyclopropyl-L-arginine N(G)-cyclopropylarginine omega-N-cyclopropylarginine |

Origin of Product |

United States |

Synthetic Methodologies for Omega N Cyclopropylarginine and Its Analogues

Approaches to Constructing the Cyclopropyl (B3062369) Moiety in Amino Acid Derivatives

The cyclopropane (B1198618) ring is a key structural feature that imparts conformational rigidity to the arginine side chain. Its construction within an amino acid framework requires specialized synthetic methods. The choice of method often depends on the desired stereochemistry and the nature of the starting materials.

Several cyclopropanation reactions have been adapted for the synthesis of arginine analogues. A notable procedure begins with an α-OBO-protected Cbz-dehydroglutamate. researchgate.netnih.gov This starting material undergoes cyclopropanation through the addition of diazomethane, which forms a pyrazoline intermediate. Subsequent irradiation of this intermediate leads to the expulsion of nitrogen gas and the formation of the cyclopropane ring, yielding a mixture of syn:anti isomers of the trans-cyclopropyl precursor. researchgate.netnih.gov

Another widely utilized method is the Simmons-Smith reaction, which stereospecifically converts alkenes into cyclopropanes. mdpi.com This reaction has been employed to create cyclopropane-containing amino acids. mdpi.com In some cases, steric hindrance can impede the reaction, necessitating modified conditions, such as the use of trifluoroacetic acid, to achieve the desired cyclopropanation, albeit sometimes in low yields. nih.gov

Intramolecular ring closure represents an alternative strategy. This approach can produce enantiomerically-enriched trans-cyclopropane amino acids in moderate to good yields from optically active olefin precursors. researchgate.net The success of this cyclization often depends on the choice of leaving group and base, with combinations like a diphenylphosphinate (B8688654) or tosyl leaving group and bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) proving effective. researchgate.net

Controlling the stereochemistry of the cyclopropane ring is critical, as different diastereomers can exhibit distinct biological activities. researchgate.net The synthesis of conformationally constrained arginine analogues is often designed to produce specific stereoisomers to probe the active sites of enzymes like nitric oxide synthase (NOS). nih.gov

A key strategy for obtaining different diastereomers involves the separation of isomer mixtures. For instance, the cyclopropanation of Cbz-dehydroglutamate yields a 3:1 mixture of syn:anti isomers, which can be separated by crystallization to isolate the desired precursor. researchgate.netnih.gov

More targeted approaches aim to synthesize optically pure diastereomers directly. Research has led to the successful synthesis of four distinct optically pure L-arginine analogues: syn- and anti-trans-3,4-cyclopropyl L-arginine, and the corresponding syn- and anti-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine. researchgate.netnih.gov The evaluation of these compounds revealed that the relative configuration of the cyclopropyl ring profoundly influences their inhibitory strength and selectivity against different NOS isoforms. researchgate.netnih.gov For example, while one isomer acts as a poor substrate for NOS, others function as competitive inhibitors, with one displaying time-dependent inhibition of inducible NOS (iNOS) and significantly higher potency and selectivity compared to its diastereomer. researchgate.netnih.gov This highlights the necessity of stereoselective synthesis for developing targeted enzyme inhibitors.

| Compound | Stereochemistry | Activity against NOS Isoforms | Reference |

|---|---|---|---|

| trans-3,4-cyclopropyl L-arginine | syn | Poor substrate of NOS | researchgate.netnih.gov |

| trans-3,4-cyclopropyl L-arginine | anti | Poor mixed-type inhibitor, no isoform selectivity | researchgate.netnih.gov |

| trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | syn | Competitive, time-dependent inhibitor of iNOS. 10- to 100-fold more potent than the anti isomer. Showed tight binding characteristics against iNOS. | researchgate.netnih.gov |

| trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | anti | Competitive, time-dependent inhibitor of iNOS. | researchgate.netnih.gov |

Cyclopropanation Reactions in the Synthesis of Arginine Analogues

Regiospecific Introduction of the Guanidinium (B1211019) Group in Arginine Analogues

The final step in synthesizing arginine analogues is the conversion of an ornithine-like precursor into the target arginine derivative by introducing the guanidinium group. This transformation must be regiospecific to ensure the guanidinyl moiety is attached to the terminal nitrogen of the amino acid side chain.

A common synthetic route involves the reduction of a side-chain ester in the cyclopropyl precursor to a primary alcohol, which is then converted to the guanidine (B92328). researchgate.netnih.gov This guanylation can be achieved using various reagents. For example, N,N',N''-tri-Boc-guanidine can convert alcohols to protected guanidines under Mitsunobu conditions. researchgate.net For the guanidinylation of amines, reagents such as N,N'-di-Boc-N''-triflylguanidine or N-carbamoylated S-methylisothiourea derivatives are effective. researchgate.netnih.gov

More recent advancements include solid-phase synthesis techniques. A silver-promoted solid-phase guanidinylation method has been developed, which allows for the direct conversion of an ornithine residue on a resin to an arginine residue. frontiersin.orgfrontiersin.org This approach is particularly useful for synthesizing modified peptides, such as arginine N-glycosylated cyclopeptides. frontiersin.orgfrontiersin.org

Derivatization Strategies for Structural Modification in Structure-Activity Relationship Studies

To understand how the structure of ω-N-Cyclopropylarginine relates to its biological function, researchers synthesize a variety of derivatives and evaluate their activity. researchgate.net These structure-activity relationship (SAR) studies are essential for designing more potent and selective compounds. researchgate.net

A primary derivatization strategy involves altering the stereochemistry of the molecule. As previously discussed, the synthesis of the four diastereomers of trans-3,4-cyclopropyl L-arginine and its N-(1-iminoethyl) L-ornithine counterpart was a key SAR study. researchgate.netnih.gov Testing these distinct stereoisomers against the three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) demonstrated that the relative configuration of the cyclopropyl ring is a critical determinant of both inhibitory potency and isoform selectivity. researchgate.netnih.gov For example, the syn-N-(1-iminoethyl) derivative was found to be a much more potent and selective inhibitor of iNOS than the anti isomer. nih.gov

Other derivatization strategies for arginine analogues in general, which could be applied to cyclopropyl versions, include modifying the guanidinium group or introducing different functional groups onto the amino acid backbone to probe interactions with biological targets. nih.gov Such modifications can modulate binding affinity and specificity, providing valuable insights for the development of new therapeutic agents. nih.govnih.gov

Enzymatic Characterization and Inhibition Kinetics of Omega N Cyclopropylarginine

Determination of Enzyme Inhibition Parameters for omega-N-Cyclopropylarginine

The potency and characteristics of an enzyme inhibitor are quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. For this compound, also known as NG-Cyclopropyl-L-arginine, studies have shown selective inhibition of different NOS isozymes. Research has demonstrated that this compound is a potent inhibitor of the Ca2+/calmodulin-dependent NOS found in brain tissue, which is primarily neuronal NOS (nNOS). In contrast, it is significantly less potent against the inducible NOS (iNOS) found in macrophages and vascular smooth muscle cells. nih.gov

The IC50 values for this compound against NOS from various cell types are summarized below. nih.gov

| Enzyme Source | Predominant NOS Isozyme | IC50 (µM) |

| Rat Brain Tissue | Constitutive (nNOS) | 0.55 |

| Macrophages | Inducible (iNOS) | 184 |

| Vascular Smooth Muscle Cells | Inducible (iNOS) | 258 |

This table presents IC50 data for NG-Cyclopropyl-L-arginine, demonstrating its selectivity for constitutive NOS over inducible forms. nih.gov

The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. researchgate.net While specific Ki values for this compound are not detailed in the reviewed literature, its classification as a competitive inhibitor allows for an understanding of its binding affinity. researchgate.netnih.gov For competitive inhibitors, the Ki value is related to the IC50, though they are not identical, with Ki values often being lower than IC50 values. researchgate.net The Ki is derived from kinetic plots that relate inhibitor concentration to enzyme velocity across various substrate concentrations. researchgate.net

Half-maximal Inhibitory Concentration (IC50) Determination

Kinetic Analysis of Enzyme-Inhibitor Complex Formation and Dissociation

As a competitive reversible inhibitor, the kinetic behavior of this compound involves its direct competition with the natural substrate, L-arginine, for binding to the enzyme's active site. ucl.ac.ukbgc.ac.in

Enzyme-Inhibitor Complex Formation: The inhibitor binds to the free enzyme (E) at the active site, forming an enzyme-inhibitor (EI) complex. ucdavis.edu This binding event prevents the substrate (S) from accessing the active site. The formation of the EI complex reduces the concentration of free enzyme available to bind the substrate, thereby decreasing the rate of the enzymatic reaction. khanacademy.org

Enzyme-Inhibitor Complex Dissociation: The "reversible" nature of the inhibition means that the EI complex is not permanent. ucl.ac.uk The inhibitor is bound through weak, non-covalent forces and can dissociate from the active site, releasing the free, active enzyme. youtube.com An equilibrium exists between the free enzyme and the EI complex (E + I ⇌ EI). Because of this dynamic equilibrium, the effect of the inhibitor can be overcome by increasing the concentration of the substrate. A sufficiently high substrate concentration will out-compete the inhibitor for binding to the active site, allowing the reaction velocity to approach its normal maximum (Vmax). ucl.ac.ukkhanacademy.org

Evaluation of Substrate Protection on Enzyme Inactivation by this compound

A key feature of competitive inhibition is the ability of the substrate to protect the enzyme from the inhibitor's effects. bgc.ac.in Since this compound and L-arginine compete for the same binding location on the NOS enzyme, the presence of a high concentration of L-arginine provides a protective effect. researchgate.netnih.govucl.ac.uk

When the concentration of the substrate (L-arginine) is significantly increased relative to the inhibitor (this compound), the probability of the enzyme's active site being occupied by the substrate is much higher. This substrate "protection" effectively reduces the level of inhibition by preventing the formation of the enzyme-inhibitor complex. ucl.ac.uk This principle is fundamental to the mechanism of all competitive inhibitors and has been observed in studies of NOS inhibition where L-arginine can protect against the effects of other competitive inhibitors. nih.gov Therefore, the inhibition of NOS by this compound is diminished in the presence of high levels of L-arginine.

Mechanism of Action and Molecular Interactions of Omega N Cyclopropylarginine with Nitric Oxide Synthases

Investigation of Binding Modes within Enzyme Active Sites

The binding of ω-N-Cyclopropylarginine to nitric oxide synthases is characterized as a competitive and reversible inhibition. researchgate.net This indicates that the inhibitor directly competes with the natural substrate, L-arginine, for binding at the enzyme's active site. Crystallographic studies of the oxygenase domain of rat neuronal nitric oxide synthase (nNOS) in complex with Nω-propyl-L-arginine, a closely related inhibitor, reveal that the inhibitor binds within the active site pocket. rcsb.org

The guanidinium (B1211019) group of these arginine-based inhibitors forms crucial hydrogen bonds with conserved residues within the active site, mimicking the binding of the substrate L-arginine. The cyclopropyl (B3062369) group of ω-N-Cyclopropylarginine introduces a rigid, non-planar substituent on the terminal nitrogen of the guanidinium group. This structural feature is critical for its inhibitory activity and isoform selectivity. The conformation of the bound inhibitor is an extended, E-like conformation, which appears to be the preferred binding conformation for substrates and inhibitors across all NOS isozymes. researchgate.net

The active site of NOS is a pocket where the substrate L-arginine binds through hydrogen bonds at both its guanidino and amino acid ends. proteopedia.org The binding of inhibitors like ω-N-Cyclopropylarginine is thought to occur in this same distal pocket. proteopedia.org

| Compound | Binding Mode | Key Feature | Reference |

|---|---|---|---|

| ω-N-Cyclopropylarginine | Competitive, Reversible | Rigid cyclopropyl group | researchgate.net |

| L-Arginine (Substrate) | Substrate Binding | Extended (E-like) conformation | researchgate.net |

| Nω-propyl-L-arginine | Competitive | Propyl group on guanidinium nitrogen | nih.gov |

Identification of Critical Amino Acid Residues Involved in Inhibitor Binding

The active sites of the three NOS isoforms are highly conserved, with 16 out of 18 amino acid residues within a 6 Å distance from the active site being identical among mammalian NOS enzymes with known structures. wiley.com Despite this high degree of similarity, subtle differences in residues outside the immediate active site contribute to isoform-specific interactions with inhibitors.

While direct crystallographic data for ω-N-Cyclopropylarginine bound to all NOS isoforms is not extensively detailed in the provided search results, inferences can be drawn from studies of related inhibitors and the general architecture of the NOS active site. The binding of the substrate L-arginine involves hydrogen bonding interactions with the heme propionate (B1217596) groups and residues within an alpha-helix (helix 7). proteopedia.org It is highly probable that ω-N-Cyclopropylarginine engages in similar interactions.

Studies on other arginine-based inhibitors have highlighted the importance of specific residues in conferring isoform selectivity. The flexibility of the active site, influenced by residues outside the immediate binding pocket, allows for the adoption of distinct conformations in response to different inhibitors. rcsb.org For instance, the design of selective nNOS inhibitors has leveraged the concept of inducing "enzyme elasticity" to create new binding pockets that are not present in other isoforms. nih.gov

Analysis of Stereospecificity in ω-N-Cyclopropylarginine-Enzyme Interactions

The stereochemistry of conformationally constrained arginine analogues, such as those with a cyclopropyl group, plays a pivotal role in their interaction with nitric oxide synthases. researchgate.net The synthesis of different diastereomers of cyclopropyl arginine analogues has demonstrated that stereoisomers can exhibit vastly different biological activities, ranging from being poor substrates to potent and selective inhibitors. researchgate.net

For example, in a study of trans-3,4-cyclopropyl L-arginine analogues, the syn-isomer was found to be a poor substrate for NOS, whereas the anti-isomer acted as a poor mixed-type inhibitor with no isoform selectivity. researchgate.net This underscores the critical importance of the spatial arrangement of the cyclopropyl group relative to the arginine backbone in determining the nature of the interaction with the enzyme's active site. The precise orientation of the cyclopropyl moiety influences how the inhibitor fits within the active site and interacts with surrounding amino acid residues, ultimately dictating its inhibitory potency and selectivity.

| Compound | Stereochemistry | Activity | Reference |

|---|---|---|---|

| trans-3,4-Cyclopropyl L-arginine | syn-isomer | Poor substrate of NOS | researchgate.net |

| anti-isomer | Poor mixed-type inhibitor, no isoform selectivity | researchgate.net |

Elucidation of Enzyme Conformational Changes Induced by Inhibitor Binding

The binding of ligands, including substrates and inhibitors, to nitric oxide synthases can induce significant conformational changes in the enzyme. The binding of calmodulin, a calcium-binding protein, to a linker region between the oxygenase and reductase domains is a well-established mechanism for NOS activation, which itself involves a conformational change that brings the two domains closer together. proteopedia.orgnih.gov

Specifically concerning inhibitor binding, crystallographic studies have shown that the active site of NOS possesses a degree of conformational flexibility. rcsb.org The binding of different inhibitors can lead to the adoption of distinct conformations within the active site. rcsb.org This flexibility is a key determinant of isoform specificity, as the enzyme can adapt its shape to better accommodate certain inhibitors over others. rcsb.org For example, the binding of the inhibitor Nω-propyl-L-arginine to nNOS involves conformational adjustments that are influenced by isoform-specific residues located outside the immediate active site. rcsb.org This induced-fit mechanism allows for a higher affinity and selectivity for certain inhibitors. The ability of an inhibitor to induce a specific, favorable conformation in one NOS isoform but not another is a critical factor in achieving selective inhibition.

The binding of calmodulin to NOS enzymes is known to shift the conformational equilibrium towards more "open" states, which is crucial for electron transfer and subsequent NO synthesis. nih.gov While the direct effect of ω-N-Cyclopropylarginine on these larger-scale conformational changes is not explicitly detailed, its binding within the active site of the oxygenase domain likely stabilizes a specific local conformation that is incompatible with the catalytic cycle, thereby inhibiting enzyme activity.

Structure Activity Relationship Sar of Omega N Cyclopropylarginine Analogues

Impact of Cyclopropyl (B3062369) Ring Geometry and Substituents on Inhibitory Potency

The introduction of a cyclopropyl group into arginine-based inhibitors serves to conformationally restrict the side chain, which can enhance inhibitory activity by stabilizing the binding conformation and reducing the energetic penalty of binding to the enzyme. nih.gov The rigid, electron-withdrawing nature of the cyclopropyl ring can also influence the basicity of adjacent amino groups, a factor that affects inhibitory strength. nih.govescholarship.org

Research into conformationally restricted L-arginine analogues, specifically trans-3,4-cyclopropyl L-arginine derivatives, has demonstrated that the geometry and relative configuration of the cyclopropyl ring are crucial determinants of inhibitory potential. nih.gov For instance, in a study of four optically pure analogues, the syn- and anti-isomers of trans-3,4-cyclopropyl L-arginine and their N-(1-iminoethyl)-L-ornithine counterparts showed markedly different activities. nih.govresearchgate.net

The syn-isomer of trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine was found to be a significantly more potent inhibitor than its corresponding anti-isomer, exhibiting a 10- to 100-fold greater potency against the inducible NOS (iNOS) isoform. nih.govresearchgate.net In contrast, the unsubstituted trans-3,4-cyclopropyl L-arginine analogues were poor inhibitors or substrates for NOS. nih.gov This highlights that the combination of the cyclopropyl constraint and the substitution on the guanidino-like group is key for high potency. The electron-withdrawing character of the cyclopropyl ring decreases the basicity of the adjacent amino group, which can lead to decreased inhibitory activity compared to a parent compound without this feature. nih.govnih.gov

| Compound | Description | Inhibitory Activity Summary | Source |

|---|---|---|---|

| syn-trans-3,4-cyclopropyl L-arginine | Analogue with a syn-configured cyclopropyl ring. | Determined to be a poor substrate of NOS. | nih.gov |

| anti-trans-3,4-cyclopropyl L-arginine | Analogue with an anti-configured cyclopropyl ring. | Determined to be a poor mixed-type inhibitor. | nih.gov |

| syn-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | N-iminoethyl ornithine analogue with a syn-configured cyclopropyl ring. | Potent, competitive, and time-dependent inhibitor of iNOS. 10- to 100-fold more potent than the anti-isomer. | nih.govresearchgate.net |

| anti-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | N-iminoethyl ornithine analogue with an anti-configured cyclopropyl ring. | Competitive and time-dependent inhibitor of iNOS, but significantly less potent than the syn-isomer. | nih.govresearchgate.net |

Relationship Between Cyclopropyl Stereochemistry and Enzyme Isoform Selectivity (e.g., iNOS, nNOS, eNOS)

The stereochemistry of the cyclopropyl ring is a pivotal factor in determining the selectivity of these inhibitors for the different NOS isoforms (neuronal NOS, nNOS; endothelial NOS, eNOS; and inducible NOS, iNOS). Isoform selectivity is critical for therapeutic applications, as non-selective inhibition can lead to undesirable side effects, such as cardiovascular issues from eNOS inhibition. wiley.com

Studies on trans-3,4-cyclopropyl L-arginine analogues have shown that the relative configuration of the cyclopropyl ring significantly affects NOS isoform selectivity. nih.gov For example, syn-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine was not only more potent but also more selective than its anti-isomer. nih.govresearchgate.net The syn-isomer displayed a five-fold increase in selectivity for iNOS over both nNOS and eNOS (nNOS/iNOS and eNOS/iNOS selectivity ratios) compared to the anti-isomer. nih.govresearchgate.net Both of these compounds were found to be time-dependent inhibitors specifically for iNOS, but not for nNOS or eNOS. nih.gov

Furthermore, crystallographic studies of different cyclopropyl-containing inhibitors have revealed that even when a racemic mixture is used, the nNOS enzyme can selectively bind one enantiomer over the other. nih.gov This stereochemical preference underscores how the precise three-dimensional arrangement of the cyclopropyl ring interacts with specific residues within the active sites of the different NOS isoforms, which vary slightly in their amino acid composition (e.g., Asp597 in nNOS vs. Asn368 in eNOS). nih.gov

| Compound | Stereochemistry | Isoform Selectivity Profile | Source |

|---|---|---|---|

| syn-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | syn | Exhibited a 5-fold increase in nNOS/iNOS and eNOS/iNOS selectivity over the anti-isomer. Time-dependent inhibitor of iNOS, but not nNOS or eNOS. | nih.govresearchgate.net |

| anti-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | anti | Less selective for iNOS compared to the syn-isomer. Time-dependent inhibitor of iNOS, but not nNOS or eNOS. | nih.govresearchgate.net |

| anti-trans-3,4-cyclopropyl L-arginine | anti | Did not exhibit any isoform selectivity. | nih.gov |

Influence of Substitutions on the Arginine Side Chain on Biological Activity

Modifications to the arginine side chain of cyclopropyl-containing analogues are crucial for their biological activity. The guanidino group of arginine is a key recognition element for the NOS active site. Simple substitutions on this group have led to some of the earliest and most widely studied NOS inhibitors. nih.govnih.gov

In the context of cyclopropyl arginine analogues, substituting the terminal guanidino nitrogens significantly impacts potency. The conversion of trans-3,4-cyclopropyl L-arginine, a poor inhibitor, into trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine transforms the molecule into a potent, time-dependent iNOS inhibitor. nih.gov This demonstrates that the iminoethyl group is a more effective pharmacophore than the unsubstituted guanidino group when combined with the cyclopropyl scaffold for iNOS inhibition.

General SAR principles for arginine-based inhibitors indicate that the length of the side chain is also important for recognition and selectivity. mdpi.com For instance, N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), an amidine-containing derivative, is a known inhibitor of NOS, and further substitutions on its side chain have been explored to modulate potency and selectivity against both NOS and other enzymes like dimethylarginine dimethylaminohydrolase (DDAH). rsc.orgmdpi.com These studies collectively show that while the core arginine structure provides the scaffold for binding, specific substitutions on the side chain are essential for conferring high-affinity inhibition and isoform selectivity. researchgate.net

Comparative SAR Studies with Other N-Substituted Arginine Derivatives

The SAR of ω-N-cyclopropylarginine analogues is best understood when compared with other N-substituted arginine derivatives. Historically, simple alkyl or nitro substitutions on the guanidino nitrogen of L-arginine produced the first generation of NOS inhibitors, such as L-Nω-methylarginine (L-NMA) and L-Nω-nitroarginine (L-NNA). wiley.comnih.gov These compounds are generally potent but often lack significant isoform selectivity. wiley.comnih.gov

A direct comparison between cyclopropyl- and methyl-containing inhibitors built on a different (cis-3,4-pyrrolidine) scaffold revealed important differences. The insertion of the electron-withdrawing cyclopropyl ring decreases the basicity of the adjacent amino group, which resulted in reduced inhibitory activity compared to the corresponding methyl-containing compounds. nih.govnih.govescholarship.org The methyl group, being electron-donating, increases the basicity of the amino group, which likely contributes to tighter binding with key acidic residues (like Glu592 in nNOS) in the enzyme's active site. nih.gov

L-Nω-cyclopropylarginine itself has been reported as a competitive inhibitor, but a detailed selectivity profile is not widely documented. wiley.com Other N-alkyl substitutions have shown varied selectivity profiles. For example, Nω-propyl-l-arginine is known to be a highly selective nNOS inhibitor. researchgate.net This indicates that even small changes in the size and electronic nature of the N-substituent—from methyl to propyl to cyclopropyl—can significantly alter both the potency and the isoform selectivity of arginine-based inhibitors. wiley.com

| Compound | N-Substitution | Reported Inhibition Data (Ki or IC50) | Selectivity Profile | Source |

|---|---|---|---|---|

| L-Nω-Cyclopropylarginine | Cyclopropyl | Ki = 7.7 µM (crude extract) | Selectivity not determined in the cited study. | wiley.com |

| L-Nω-Methylarginine (L-NMA) | Methyl | Acts as a competitive inhibitor of all NOS isoforms. | Non-specific. | wiley.comnih.gov |

| L-Nω-Nitroarginine (L-NNA) | Nitro | Potent inhibitor. | Shows some selectivity for constitutive (nNOS, eNOS) over inducible (iNOS) isoforms. | nih.gov |

| Nω-Propyl-l-arginine | Propyl | Potent inhibitor. | Highly selective for nNOS. | researchgate.net |

| N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) | Vinyl (on ornithine) | Ki = 2 µM (for hDDAH1) | Inhibits NOS isoforms but can be less selective over NOS than other compounds. | rsc.org |

Advanced Analytical Characterization Techniques for Omega N Cyclopropylarginine Research

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are critical for unambiguously determining the molecular structure of omega-N-Cyclopropylarginine, including its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. libretexts.orgrsc.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for a complete structural and stereochemical assignment.

¹H NMR: Provides information on the number of different types of protons and their electronic environments. The integration of signals corresponds to the number of protons of each type. libretexts.org

¹³C NMR: Shows the number of distinct carbon atoms in the molecule. ceitec.czcareerendeavour.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ceitec.cz

2D NMR: Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), helping to piece together the carbon skeleton. longdom.org Techniques such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons with the carbons they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons. These 2D techniques are essential for assigning all ¹H and ¹³C signals definitively and confirming the connectivity of the cyclopropyl (B3062369) group to the terminal nitrogen of the arginine side chain. The stereochemical configuration, particularly at the α-carbon, can be confirmed through analysis of coupling constants and through advanced techniques like Nuclear Overhauser Effect (NOE) experiments. organicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound

| Structural Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0 - 12.0 (broad) | 170 - 175 |

| α-Carbon | α-CH | 3.5 - 4.0 | 50 - 55 |

| Arginine Side Chain | β-CH₂ | 1.8 - 2.0 | 28 - 32 |

| γ-CH₂ | 1.6 - 1.8 | 24 - 28 | |

| δ-CH₂ | 3.1 - 3.3 | 40 - 45 | |

| Guanidinium (B1211019) Group | C=N | - | 155 - 160 |

| Cyclopropyl Ring | CH (methine) | 2.0 - 2.5 | 20 - 25 |

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. neu.edu.trmiamioh.edu For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal, as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, confirming its chemical formula. uni-saarland.de Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. uni-saarland.denih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the cyclopropyl group and the arginine backbone. nih.gov

Table 4: Plausible ESI-MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 215.15 | 198.12 | NH₃ (17.03) | Loss of ammonia (B1221849) from the α-amino group. |

| 215.15 | 169.14 | HCOOH (46.01) | Loss of formic acid from the carboxyl group. |

| 215.15 | 114.09 | C₅H₁₀N₂O (114.08) | Cleavage yielding the protonated cyclopropylguanidine moiety. |

Note: The m/z values are hypothetical and based on the calculated exact mass of this compound (C₉H₁₈N₄O₂) and common fragmentation pathways for arginine derivatives.

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. webassign.net Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies. msu.edusavemyexams.com An IR spectrum plots the transmittance of light versus the wavenumber (cm⁻¹), showing absorption bands that correspond to specific functional groups. specac.com

For this compound, IR spectroscopy would confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretches from the primary amine and guanidino groups, and C-H stretches from the alkyl chain and cyclopropyl ring. libretexts.orgfiveable.me The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern that is characteristic of the molecule as a whole. savemyexams.comspecac.com

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine & Guanidino | N-H Stretch | 3200 - 3500 | Medium, Broad |

| sp³ C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Cyclopropyl C-H | C-H Stretch | ~3050 | Weak-Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Guanidinium | C=N Stretch | 1640 - 1680 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

X-ray Crystallography for High-Resolution Structural Determination of Inhibitor-Enzyme Complexes

X-ray crystallography is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of inhibitor-enzyme complexes. This powerful method provides high-resolution insights into the precise binding modes of inhibitors within the active site of an enzyme, revealing the intricate network of interactions that govern molecular recognition and inhibitory potency. In the context of this compound and its analogs, X-ray crystallography has been pivotal in understanding their interaction with nitric oxide synthase (NOS) isoforms.

While a specific crystal structure for this compound complexed with an enzyme is not publicly available, structural data for closely related cyclopropyl-containing inhibitors provide a robust framework for understanding the molecular basis of their activity. These studies are crucial for structure-based drug design, enabling the rational optimization of inhibitor scaffolds to enhance affinity and selectivity.

Detailed Research Findings

Research into conformationally restricted L-arginine analogues, such as trans-3,4-cyclopropyl L-arginine, has shed light on the structural requirements for NOS inhibition. One study synthesized and evaluated optically pure syn- and anti-trans-3,4-cyclopropyl L-arginine analogues. nih.gov It was found that the syn-isomer was a poor substrate for NOS, while the anti-isomer acted as a poor mixed-type inhibitor, demonstrating no significant isoform selectivity. nih.gov These findings underscore the critical role of the cyclopropyl ring's stereochemistry in influencing the compound's interaction with the NOS active site. nih.gov

Although crystal structures for these specific L-arginine analogues were not reported in the study, the data implies that the rigid cyclopropyl group imposes significant conformational constraints that affect optimal binding. The binding of the natural substrate, L-arginine, to NOS involves a specific network of hydrogen bonds, particularly with a conserved glutamate (B1630785) residue within the active site. nih.govrcsb.org The altered geometry of the cyclopropyl analogues likely disrupts these crucial interactions.

Further crystallographic studies on other cyclopropyl-containing inhibitors of neuronal nitric oxide synthase (nNOS) offer a more detailed view of inhibitor binding. For instance, the crystal structure of the nNOS heme domain in complex with a potent inhibitor featuring a trans-cyclopropyl group has been determined. escholarship.org These high-resolution structures reveal that the inhibitor binds within the active site, in close proximity to the heme cofactor. The cyclopropyl moiety, being a rigid and electron-withdrawing group, influences the basicity of adjacent amino groups, which in turn affects the hydrogen-bonding network with key residues like glutamate. escholarship.org

In one such complex, the inhibitor's aminopyridine ring is positioned deep within the active site, forming hydrogen bonds with a propionate (B1217596) group of the heme. The cyclopropyl-containing portion of the inhibitor extends towards the entrance of the active site, where its interactions can influence isoform selectivity. escholarship.org The precise orientation and interactions observed in these crystal structures provide a detailed blueprint for the structure-activity relationship (SAR) and guide the future design of more selective NOS inhibitors. escholarship.org

The table below summarizes crystallographic data for a neuronal nitric oxide synthase complexed with a cyclopropyl-containing inhibitor, illustrating the type of information obtained from such studies.

Interactive Data Table: Crystallographic Data of a Cyclopropyl-Containing Inhibitor-nNOS Complex

| PDB ID | Enzyme | Inhibitor | Resolution (Å) | Key Interactions |

| 3RQK | Neuronal Nitric Oxide Synthase (nNOS) | 4-methyl-6-{[(3R,4R)-4-(2-{[(1R,2S)-2-(3-methylphenyl)cyclopropyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine | 2.10 | The inhibitor's amino group forms a hydrogen bond with the crucial Glu residue. The cyclopropyl group influences the conformation and basicity of the adjacent amine, affecting binding affinity. escholarship.orgebi.ac.uk |

This structural information is invaluable for understanding the subtle differences in the active sites of NOS isoforms (nNOS, eNOS, and iNOS) and for exploiting these differences to design isoform-selective inhibitors. The rigid nature of the cyclopropyl ring, combined with its electronic properties, makes it a valuable component in the design of sophisticated enzyme inhibitors.

Computational and Theoretical Studies of Omega N Cyclopropylarginine

Molecular Docking and Scoring to Predict Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov In the context of omega-N-Cyclopropylarginine, docking studies are crucial for understanding how it fits into the active site of nitric oxide synthase (NOS) isoforms. As an arginine analogue, it is expected to occupy the same binding pocket as the natural substrate, L-arginine.

The binding affinity of this compound for macrophage inducible nitric oxide synthase (iNOS) has been experimentally determined, providing a key parameter for validating docking simulations. The reported inhibition constant (Ki) reflects the potency of the compound.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Macrophage Nitric Oxide Synthase (iNOS) | 7.7 µM |

This table presents the experimentally determined inhibition constant (Ki) of this compound for macrophage nitric oxide synthase.

Docking simulations of arginine-based inhibitors into the NOS active site typically show key interactions with conserved residues. The carboxylate and alpha-amino groups of the ligand form salt bridges and hydrogen bonds with residues that normally bind L-arginine. The guanidinium (B1211019) group, or in this case, the N-cyclopropylguanidinium group, extends into a deeper part of the active site, interacting with the heme cofactor and surrounding residues. The cyclopropyl (B3062369) substituent itself would be positioned to explore hydrophobic interactions within a specific sub-pocket of the active site. Scoring functions, which are mathematical models used to estimate the binding affinity, would then rank different binding poses, with the lowest energy conformation being the most probable. For this compound, a successful docking protocol would predict a binding mode consistent with its micromolar Ki value.

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. cresset-group.com By simulating the movements of atoms and molecules, MD can reveal the conformational landscapes of ligands and proteins, providing insights into their flexibility and the structural changes that occur upon binding. frontiersin.org

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such studies on analogous molecules are well-established. An MD simulation of this compound, both in solution and within the NOS active site, would be instrumental in understanding its conformational preferences.

The cyclopropyl group introduces a degree of rigidity to the N-substituent, which contrasts with more flexible alkyl chains. However, the rotatable bonds within the arginine backbone still allow for considerable conformational freedom. MD simulations would explore the accessible conformations of the entire molecule, identifying low-energy states that are likely to be biologically relevant. When bound to NOS, the simulations could reveal how the protein environment influences the conformational landscape of the inhibitor and, conversely, how the inhibitor affects the dynamics of the enzyme's active site. nih.gov This can be particularly important for understanding the basis of isoform selectivity, as subtle differences in the active site dynamics between nNOS, eNOS, and iNOS can be exploited by inhibitors with specific conformational properties. nih.gov

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules and to model chemical reactions with high accuracy. nih.gov For inhibitors like this compound, which are suggested to act as reaction-based inhibitors, QM calculations are essential for elucidating the mechanism of enzyme inactivation. nih.gov

As an N-substituted arginine, this compound can be processed by NOS in a manner similar to the natural substrate, L-arginine. The catalytic cycle of NOS involves the oxidation of the guanidinium nitrogen. nih.gov In the case of this compound, this can lead to the formation of a reactive intermediate. The cyclopropyl group is known for its unique reactivity, and its oxidation can lead to ring-opening or the formation of a highly reactive species that can covalently modify the enzyme, leading to its inactivation.

QM and combined QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to model the reaction steps within the NOS active site. These calculations can determine the activation energies for different potential reaction pathways, identifying the most likely mechanism of action. For instance, QM methods can be used to study the hydrogen abstraction from the N-cyclopropyl group, the subsequent radical formation, and the final steps leading to either the formation of a stable product or the covalent modification of the heme cofactor or a nearby amino acid residue. Such studies provide a detailed, atomistic understanding of the chemical basis for the time-dependent inhibition observed with some N-substituted arginine analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

While specific QSAR studies featuring this compound in their training or test sets are not readily found in the literature, the general principles for developing QSAR models for NOS inhibitors are well-established. A typical QSAR study on arginine-based NOS inhibitors would involve calculating a variety of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters.

A statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm, is then used to build a model that correlates a selection of these descriptors with the experimentally determined inhibitory activity (e.g., Ki or IC50 values). researchgate.net For a series of N-alkylated arginines, a QSAR model might reveal that the size and hydrophobicity of the alkyl substituent are key determinants of potency and isoform selectivity. The inclusion of this compound in such a study would help to define the optimal steric and electronic properties of the N-substituent for effective NOS inhibition.

Emerging Research Avenues and Translational Perspectives

Development of Next-Generation NOS Inhibitors Based on omega-N-Cyclopropylarginine Scaffolds

The rigid architecture of this compound serves as a valuable scaffold for the rational design of next-generation nitric oxide synthase (NOS) inhibitors. The introduction of a cyclopropyl (B3062369) ring into the arginine side chain imposes significant conformational constraints, which can be exploited to achieve greater isoform selectivity and potency. Research has focused on synthesizing and evaluating various analogues to elucidate detailed structure-activity relationships (SAR).

One area of investigation involves the stereochemistry of the cyclopropyl ring. Studies on trans-3,4-cyclopropyl L-arginine analogues have demonstrated that the relative configuration of the ring significantly impacts both inhibitory potential and isoform selectivity. For instance, comparisons between syn- and anti-isomers of these cyclopropyl analogues revealed substantial differences in their activity against the three NOS isoforms (nNOS, eNOS, and iNOS). One isomer, syn-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine, proved to be a more potent inhibitor by a factor of 10- to 100-fold compared to its anti-isomer. researchgate.net This particular compound also showed a five-fold enhancement in selectivity for nNOS/iNOS and eNOS/iNOS and exhibited tight-binding characteristics with iNOS. researchgate.net

These findings underscore that subtle changes in the three-dimensional arrangement of atoms, dictated by the cyclopropyl stereochemistry, are critical for optimal interaction with the enzyme's active site. The insertion of the electron-withdrawing cyclopropyl group can also decrease the basicity of the adjacent amino group, a factor that influences inhibitory activity. researchgate.net Crystal structures of both nNOS and eNOS complexed with these cyclopropyl inhibitors have provided an atomic-level basis for these SAR studies, guiding future design efforts toward inhibitors with improved therapeutic profiles. researchgate.net By systematically modifying the cyclopropylarginine framework, researchers aim to develop compounds with high selectivity for a single NOS isoform, which is a critical goal for therapeutic applications.

Table 1: Inhibitory Activity of Selected Cyclopropyl Arginine Analogues This table is based on qualitative and quantitative descriptions from research literature. Specific Ki or IC50 values would require access to the full dataset of the cited studies.

| Compound | Target(s) | Key Research Finding | Reference |

|---|---|---|---|

| syn-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | iNOS, nNOS, eNOS | 10- to 100-fold more potent than its anti-isomer; showed a 5-fold increase in nNOS/iNOS and eNOS/iNOS selectivity. | researchgate.net |

| anti-trans-3,4-cyclopropyl N-(1-iminoethyl) L-ornithine | iNOS, nNOS, eNOS | Significantly less potent inhibitor compared to its syn-isomer. | researchgate.net |

| trans-3,4-cyclopropyl L-arginine analogues | nNOS, eNOS | Crystal structures with these inhibitors bound have been solved, providing a basis for detailed SAR studies. | researchgate.net |

Exploration of Alternative Biological Targets Beyond Nitric Oxide Synthases

While the primary focus of this compound research has been on NOS inhibition, its structural nature as a constrained arginine mimetic makes it a candidate for investigating other biological targets. The guanidinium (B1211019) group of arginine is a key recognition motif for a wide array of proteins, and modifying the amino acid's scaffold can lead to interactions with other enzyme families.

Recent pharmacological research has demonstrated this potential by synthesizing and characterizing cyclopropyl arginine analogues at alternative targets. Specifically, certain analogues were tested for activity at GPRC6A, a G protein-coupled receptor that is known to be activated by basic amino acids. researchgate.net This exploration beyond the NOS family opens up new avenues for the potential application of these constrained arginine structures.

Another significant family of enzymes that utilize arginine as a substrate is the protein arginine methyltransferases (PRMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the guanidino nitrogen atoms of arginine residues in proteins, a post-translational modification crucial for cellular processes like signal transduction and gene expression. dntb.gov.ua Given that this compound is an arginine analogue, it and its derivatives represent potential tools for probing the active sites of PRMTs or acting as inhibitors. Although specific studies on the interaction between this compound and PRMTs are not yet prominent, the rationale for such investigations is strong, based on the principle of substrate mimicry.

Methodological Advancements in High-Throughput Screening for Arginine Analogues

The discovery of novel and selective inhibitors based on scaffolds like this compound is heavily reliant on robust screening methodologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with biological activity. Several HTS methods are particularly well-suited for discovering and characterizing arginine analogues that act as enzyme inhibitors.

Fluorescence-based assays are a common approach. For NOS, methods have been developed using fluorescent probes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) in a microplate format to directly measure the generation of nitric oxide. A decrease in the fluorescent signal in the presence of a test compound indicates potential inhibition of the enzyme. This type of assay is advantageous because it can be automated to handle a large number of samples simultaneously, making it ideal for screening extensive libraries of arginine analogues.

Cell-based assays represent another critical tool. These assays measure the activity of an inhibitor within a cellular context, providing insights into factors like cell permeability. For example, a screen could measure cGMP levels in neuronal cells, which increase in response to NO production, to test the efficacy of nNOS inhibitors. Furthermore, enzyme cascade systems can be engineered where the activity of the target enzyme is linked to the expression of a fluorescent protein, allowing for rapid optical assessment of inhibitor potency. These advanced HTS techniques are essential for efficiently sifting through numerous synthetic analogues of this compound to identify lead candidates for further development.

Table 2: High-Throughput Screening Methods for Arginine Analogues

| Screening Method | Principle | Application for Arginine Analogues | Reference |

|---|---|---|---|

| Fluorescent Probe Assays (e.g., DAF-FM) | A probe that becomes fluorescent upon reacting with nitric oxide is used. Inhibition is measured by a decrease in fluorescence. | Directly quantifies NO production to screen for NOS inhibitors. Suitable for microplate format and large-scale screening. | |

| Cell-Based Assays | Measures a downstream effect of enzyme activity (e.g., cGMP levels) or cell viability in a cellular environment. | Assesses compound potency and cell permeability simultaneously, providing more physiologically relevant data. | |

| Enzyme Cascade Readouts | The activity of the target enzyme is coupled to a multi-step enzyme cascade that produces an easily detectable optical signal. | Allows for screening against natural substrates and can increase throughput compared to conventional chemical analysis. | |

| Fragment-Based Drug Discovery (FBDD) | Small chemical fragments are screened for weak binding, then optimized into more potent leads. | Identifies core molecular structures that can be elaborated into larger, more complex arginine analogue inhibitors. |

Interdisciplinary Approaches Integrating Synthetic Chemistry, Biophysics, and Computational Biology

The development of sophisticated molecules like this compound analogues is a prime example of modern drug discovery, which relies on the tight integration of multiple scientific disciplines. Synthetic chemistry, biophysics, and computational biology work in a synergistic loop to design, produce, and validate new therapeutic candidates.

Synthetic Chemistry forms the foundation of this process. Organic chemists develop novel methods to synthesize specific, stereochemically pure arginine analogues. For instance, creating the distinct syn and anti isomers of trans-cyclopropyl arginine is a non-trivial synthetic challenge that is crucial for probing the enzyme's active site. researchgate.net This allows for the systematic modification of the lead compound to explore the structure-activity relationship.

Biophysics provides the experimental validation and structural insights. Techniques like X-ray crystallography are used to solve the three-dimensional structure of a target enzyme, such as nNOS or eNOS, with an inhibitor bound in its active site. researchgate.net These crystal structures offer a precise, atomic-level map of the molecular interactions—like hydrogen bonds and hydrophobic contacts—that govern the inhibitor's potency and selectivity. This information is invaluable for understanding why one analogue is more effective than another. Other biophysical techniques, such as surface plasmon resonance (SPR), can be used to measure the binding kinetics of an inhibitor to its target enzyme.

Computational Biology leverages the structural data generated by biophysicists to guide the efforts of synthetic chemists. Using computational tools like molecular docking and pharmacophore modeling, researchers can build predictive models of the enzyme's active site. These models can be used to perform virtual screening of thousands of potential new analogues in silico, prioritizing those with the highest predicted binding affinity and selectivity. This computational pre-screening saves significant time and resources in the lab. The predictions are then fed back to the synthetic chemists, who synthesize the most promising candidates for biophysical and biochemical testing, thus closing the interdisciplinary loop. This integrated approach accelerates the discovery and optimization of new inhibitors based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.